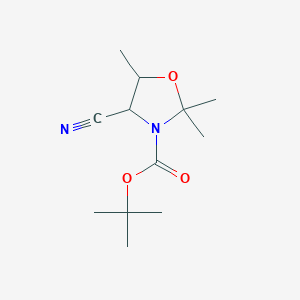

5-(5-Bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole

概要

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes was carried out . Another study reported the synthesis of Schiff Bases from Heterocyclic Molecules .Molecular Structure Analysis

The molecular structure of similar compounds such as “1-(5-Bromofuran-2-yl)ethanone” has been reported with a linear formula of C6H5BrO2 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a metal-free hypervalent iodine/TEMPO mediated oxidation of amines and mechanistic insight into the reaction pathways has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as “1-(5-Bromofuran-2-yl)ethanone” and “(5-bromofuran-2-yl)methanol” have been reported. The former has a molecular weight of 189.01 and is a solid at room temperature . The latter has a molecular weight of 176.99600 .科学的研究の応用

Synthesis and Pharmacological Applications

Chemical and Pharmacokinetic Properties : Oxadiazole derivatives, including 1,2,4-oxadiazoles, are noted for their favorable physical, chemical, and pharmacokinetic properties. These compounds enhance pharmacological activity through hydrogen bond interactions with biomacromolecules. Research has shown that oxadiazole rings exhibit a wide range of activities, such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects (Wang et al., 2022).

Biological Activities of Oxadiazole Derivatives : The oxadiazole moiety, including 1,3,4-oxadiazoles, is integral to compounds demonstrating a multitude of biological activities. These range from antimicrobial to anticancer effects, underpinning the versatility of oxadiazoles in drug synthesis and therapeutic applications (Jalhan et al., 2017).

Therapeutic Potential : 1,3,4-Oxadiazole derivatives, by virtue of their unique structure, engage in effective binding with enzymes and receptors, eliciting a variety of bioactivities. The pursuit of 1,3,4-oxadiazole-based derivatives for their therapeutic potency underscores their significant development value across medicinal chemistry (Verma et al., 2019).

Synthetic Strategies and Psychological Applications

Synthetic Strategies for Psychological Disorders : Oxadiazoles, including the 1,2,4-isomer, have shown promise in treating various mental health issues. The review of synthetic strategies for oxadiazole derivatives highlights their potential in addressing psychological disorders, indicating the compound's relevance in neuropsychiatric research (Saxena et al., 2022).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(5-bromofuran-2-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2/c1-4-9-7(12-10-4)5-2-3-6(8)11-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWYFVZEEMVBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)

![[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1443139.png)

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)

![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1443154.png)